3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halide under basic conditions.
Formation of the 1H-pyrrol-1-yl group: This involves the reaction of pyrrole with a suitable electrophile.
Coupling of the benzoyl group:
Formation of the azabicyclo[3.2.1]octane core: This is typically achieved through a cyclization reaction involving the previously formed intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrole and pyridine moieties and have been studied for their biological activities.
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds also contain the pyrrole group and have been investigated for their chemical transformations.
Uniqueness
3-(pyridin-3-yloxy)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(17-5-7-18(8-6-17)25-12-1-2-13-25)26-19-9-10-20(26)15-22(14-19)28-21-4-3-11-24-16-21/h1-8,11-13,16,19-20,22H,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPSFBADORWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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